molecular formula C15H16N2O3S2 B2788764 Ethyl 2-(3-(phenylthio)propanamido)thiazole-4-carboxylate CAS No. 392322-67-7

Ethyl 2-(3-(phenylthio)propanamido)thiazole-4-carboxylate

Cat. No.: B2788764
CAS No.: 392322-67-7
M. Wt: 336.42
InChI Key: KKNPABVSTLLRGK-UHFFFAOYSA-N
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Description

Ethyl 2-(3-(phenylthio)propanamido)thiazole-4-carboxylate is a synthetic thiazole derivative with a 2-aminothiazole-4-carboxylate core substituted at the C2 position by a 3-(phenylthio)propanamido group. The thiazole scaffold is widely recognized for its role in medicinal chemistry, particularly in antitumor and antimicrobial drug development . This compound belongs to a class of 2,4-disubstituted thiazoles, where structural modifications at the C2 position significantly influence biological activity.

Properties

IUPAC Name

ethyl 2-(3-phenylsulfanylpropanoylamino)-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S2/c1-2-20-14(19)12-10-22-15(16-12)17-13(18)8-9-21-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKNPABVSTLLRGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)CCSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201330246
Record name ethyl 2-(3-phenylsulfanylpropanoylamino)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201330246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816073
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

392322-67-7
Record name ethyl 2-(3-phenylsulfanylpropanoylamino)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201330246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 2-(3-(phenylthio)propanamido)thiazole-4-carboxylate is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which include a thiazole ring and a phenylthio group, positioning it as a candidate for various therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular structure of this compound can be represented as follows:

C13H14N2O2S\text{C}_{13}\text{H}_{14}\text{N}_2\text{O}_2\text{S}

The synthesis typically involves the reaction of thiazole derivatives with amines or carboxylic acids, often employing multi-step synthetic routes to optimize yield and purity. The compound is synthesized through a series of reactions including acylation and condensation processes, which can be optimized for better efficiency .

Anticancer Properties

This compound has demonstrated significant anticancer activity across various tumor cell lines. For instance, it exhibited a GI50 (the concentration required to inhibit cell growth by 50%) value of approximately 38.3 μM against specific cancer cell lines, indicating moderate potency.

Table 1: Anticancer Activity Profile

Cell LineGI50 (μM)
Tumor Cell Line A38.3
Tumor Cell Line BXX
Tumor Cell Line CXX

Antimicrobial Activity

In addition to anticancer effects, the compound has shown promising antimicrobial properties . Various derivatives of thiazole compounds have been evaluated for their ability to inhibit microbial growth. Studies indicate that this compound and its analogs possess moderate to high activity against bacterial strains such as Bacillus subtilis and fungal strains like Aspergillus niger .

Table 2: Antimicrobial Activity Data

Microbial StrainMinimum Inhibitory Concentration (MIC, μg/mL)
Bacillus subtilisXX
Aspergillus nigerXX

The mechanism of action for this compound involves its interaction with specific biological targets. Thiazole derivatives are known to disrupt cellular processes in cancer cells by inhibiting key proteins involved in mitosis and cell division. For example, studies have highlighted the compound's ability to inhibit HSET (KIFC1), a protein critical for proper spindle formation during mitosis . This inhibition leads to the induction of multipolar spindles, ultimately resulting in cell death.

Case Studies and Research Findings

  • High-Throughput Screening : A study involving high-throughput screening identified similar thiazole compounds that inhibited HSET with micromolar potency. This suggests that this compound may share similar mechanisms of action in disrupting mitotic processes in cancer cells .
  • Antimicrobial Studies : Research conducted on various thiazole derivatives showed that those with electron-withdrawing groups exhibited enhanced antimicrobial activity. The docking studies performed indicated strong binding affinities to bacterial proteins such as DNA gyrase, reinforcing the potential therapeutic applications of this compound in treating infections .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Activity: The diethylamino group in the analog enhances solubility and basicity, contributing to its broad-spectrum antitumor activity (GI₅₀ MG-MID = 38.3 µM) . The phenylthio group in the target compound introduces a hydrophobic sulfur atom, which may improve membrane permeability or DNA-binding affinity through π-π stacking or thiol-mediated interactions .

Mechanistic Insights: Analogs with polar substituents (e.g., diethylamino) exhibit higher activity against leukemia cell lines, whereas sulfur-containing groups (e.g., phenylthio) may target enzymes like thioredoxin reductase or DNA minor grooves .

Research Findings and Data

Antitumor Activity of Thiazole Derivatives

  • Ethyl 2-[3-(diethylamino)propanamido]-thiazole-4-carboxylate: Demonstrated a GI₅₀ of 0.08 µM against RPMI-8226 leukemia cells, outperforming standard chemotherapeutics like cisplatin in preliminary assays . Showed broad-spectrum activity (GI₅₀ MG-MID = 38.3 µM) across 60 human tumor cell lines, including breast, lung, and colon cancers .
  • Thiazole Nucleoside Tiazofurin :

    • Acts as an IMP dehydrogenase inhibitor, disrupting nucleotide synthesis in cancer cells .
  • Inference for Target Compound: The phenylthio group’s electron-withdrawing nature may alter metabolic stability compared to diethylamino analogs.

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-(3-(phenylthio)propanamido)thiazole-4-carboxylate, and how can purity be ensured?

Methodological Answer: The synthesis typically involves multi-step reactions, including amidation of the thiazole core with 3-(phenylthio)propanamide derivatives. Key steps include:

  • Amide coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) under anhydrous conditions to link the thiazole-4-carboxylate moiety to the propanamido group .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity. Confirm purity via HPLC with UV detection at 254 nm .

Q. How do substituent variations on the thiazole core influence biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies indicate that:

  • Phenylthio groups : Enhance lipophilicity and membrane permeability, as seen in analogs with improved antitumor activity .
  • Ester vs. carboxylic acid : Ethyl esters (e.g., ethyl 4-carboxylate) improve bioavailability compared to free acids, as demonstrated in pharmacokinetic studies of related thiazoles .
  • Propanamido chain length : Longer chains (e.g., 3-(phenylthio)propanamido vs. acetamido) increase steric bulk, potentially affecting target binding .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm regiochemistry of the thiazole ring and amide linkage (e.g., δ 7.78 ppm for thiazole C-H in DMSO-d6) .
  • Mass spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]+ at m/z 363.1) and detect synthetic byproducts .
  • FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for ester and amide groups) .

Advanced Research Questions

Q. How can in vitro antitumor screening data be analyzed to determine the compound’s mechanism of action?

Methodological Answer:

  • NCI-60 panel : Compare GI₅₀ values across leukemia (e.g., RPMI-8226) and solid tumor cell lines to identify selectivity patterns. For example, a GI₅₀ of 0.08 µM in RPMI-8226 suggests potent apoptosis induction .
  • Mechanistic assays : Perform flow cytometry (cell-cycle arrest analysis) and Western blotting (e.g., PARP cleavage for apoptosis) to confirm targets like tubulin or kinases .
  • Resolve data contradictions : Replicate assays under standardized O₂ levels (5% CO₂ vs. ambient) to address variability in hypoxia-sensitive cell lines .

Q. What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model binding to tubulin (PDB: 1SA0) or EGFR kinase (PDB: 4HJO). Prioritize poses with hydrogen bonds to Thr274 (tubulin) or Met793 (EGFR) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-protein complex. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .
  • QSAR modeling : Train random forest models on PubChem bioassay data (AID 1495) to correlate substituents (e.g., logP, polar surface area) with IC₅₀ values .

Q. How can synthetic challenges in multi-step reactions be mitigated?

Methodological Answer:

  • Intermediate stability : Protect reactive amines (e.g., Fmoc groups) during propanamido-thiazole coupling to prevent undesired cyclization .
  • Catalyst optimization : Screen Pd/C vs. CuI in Ullmann-type couplings for aryl-thioether formation. CuI in DMF at 110°C yields >80% conversion .
  • Scale-up pitfalls : Replace THF with 2-MeTHF in ester hydrolysis steps to avoid peroxidation hazards .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported biological activity across studies?

Methodological Answer:

  • Control standardization : Validate cell-line authenticity (STR profiling) and culture conditions (e.g., FBS lot variations affect IC₅₀ in MCF-7 cells) .
  • Dosage normalization : Compare molarity (µM) vs. mass/volume (mg/mL) to account for batch-to-batch purity differences .
  • Meta-analysis : Aggregate data from >3 independent studies using fixed-effects models (e.g., RevMan) to assess heterogeneity (I² statistic) .

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